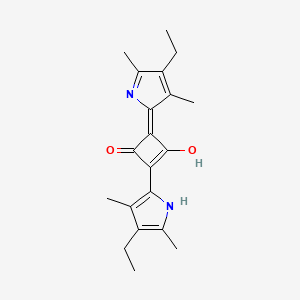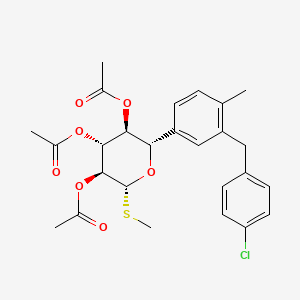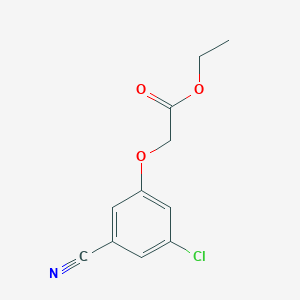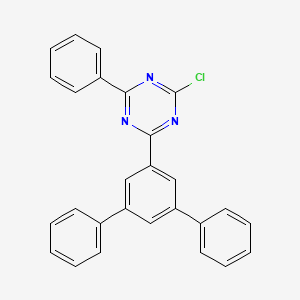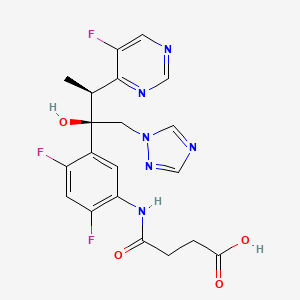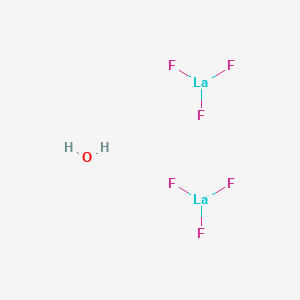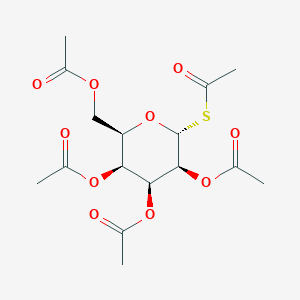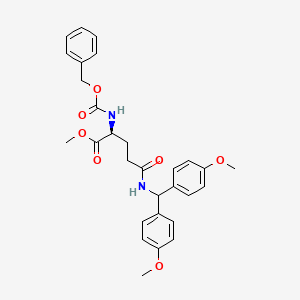
MeOSuc-Ala-Phe-Lys-AMC
Descripción general
Descripción
MeOSuc-Ala-Phe-Lys-AMC (MeOSuc-AFK-AMC) is a highly sensitive fluorogenic substrate for plasmin . It is a compound that has a destabilizing effect on the vascular wall due to its ability to inhibit proteolytic activity . It also has an anti-angiogenic effect .
Molecular Structure Analysis
The molecular formula of MeOSuc-Ala-Phe-Lys-AMC is C₃₃H₄₁N₅O₈ . The molecular weight is 635.72 g/mol . The structure of the compound can be represented by the SMILES string: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C@HNC(=O)C@HNC(=O)C@HNC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O .Physical And Chemical Properties Analysis
The compound is soluble in DMSO . It is recommended to be stored at -20°C .Aplicaciones Científicas De Investigación
Substrate for Plasmin
“MeOSuc-Ala-Phe-Lys-AMC” serves as a highly sensitive fluorogenic substrate for plasmin, an important enzyme involved in the breakdown of fibrin in blood clots. As a substrate, it helps in studying the kinetics and mechanisms of plasmin’s proteolytic activity, which is crucial for understanding thrombosis and hemostasis .
Vascular Biology Research
This compound has a destabilizing effect on the vascular wall due to its ability to inhibit proteolytic activity. It is used in research to understand the processes that regulate vascular stability and permeability, which are key factors in conditions like edema and hemorrhage .
Anti-Angiogenic Effect
By reducing the level of angiogenic factors, “MeOSuc-Ala-Phe-Lys-AMC” exhibits an anti-angiogenic effect. This application is significant in cancer research, where controlling angiogenesis can impact tumor growth and metastasis .
Protease Activity Modulation
The compound is used to study the modulation of protease activity. Proteases play a vital role in many biological processes, and their dysregulation is associated with various diseases. Understanding how “MeOSuc-Ala-Phe-Lys-AMC” affects protease activity can lead to insights into disease mechanisms .
Chromatography Applications
In chromatography, “MeOSuc-Ala-Phe-Lys-AMC” can be used to test the efficiency of separation techniques or to calibrate instruments. Its properties make it suitable for use as a standard or control in chromatographic analyses .
Mass Spectrometry Applications
Mass spectrometry relies on the analysis of proteins and peptides. “MeOSuc-Ala-Phe-Lys-AMC” can be utilized in sample preparation or manipulation during mass spectrometry to ensure accurate measurements and analyses .
Mecanismo De Acción
Target of Action
The primary target of MeOSuc-Ala-Phe-Lys-AMC is plasmin , a protease that specifically degrades fibrin gels . Plasmin plays a crucial role in the fibrinolytic system, which is responsible for the breakdown of blood clots.
Mode of Action
MeOSuc-Ala-Phe-Lys-AMC acts as a highly sensitive fluorogenic substrate for plasmin . When plasmin cleaves this substrate, it results in a fluorescent product that can be detected and measured. This fluorescence is used to quantify the activity of plasmin, with an excitation wavelength (λExc) of 380 nm and an emission wavelength (λ
Propiedades
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N5O8.C2HF3O2/c1-20-17-30(41)46-27-19-23(12-13-24(20)27)36-32(43)25(11-7-8-16-34)37-33(44)26(18-22-9-5-4-6-10-22)38-31(42)21(2)35-28(39)14-15-29(40)45-3;3-2(4,5)1(6)7/h4-6,9-10,12-13,17,19,21,25-26H,7-8,11,14-16,18,34H2,1-3H3,(H,35,39)(H,36,43)(H,37,44)(H,38,42);(H,6,7)/t21-,25-,26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPPXHKRTNSBBE-UBAACIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42F3N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3'-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine](/img/structure/B1518351.png)


![3-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B1518372.png)

